lipoxin A4 - 89663-86-5

lipoxin A4

Catalog Number: EVT-336270
CAS Number: 89663-86-5
Molecular Formula: C20H32O5
Molecular Weight: 352.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lipoxin A4 (lipoxin A4) is an endogenous lipid mediator derived from arachidonic acid through sequential lipoxygenase activity. [] Classified as an eicosanoid, it belongs to a family of specialized pro-resolving mediators (SPMs) that play a crucial role in actively resolving inflammation and promoting tissue repair. [, ] Unlike pro-inflammatory mediators that initiate and amplify the inflammatory response, lipoxin A4 acts as a "braking signal," dampening inflammation and facilitating the return to homeostasis. [, ] Scientific research highlights lipoxin A4's involvement in a wide array of physiological and pathological processes, including:

  • Resolution of inflammation: Lipoxin A4 actively promotes the resolution phase of inflammation, limiting neutrophil infiltration and promoting macrophage clearance of apoptotic cells. [, ]
  • Tissue repair: Lipoxin A4 stimulates tissue regeneration and repair processes in various organs, including the lung, cornea, and skin. [, ]
  • Immune modulation: Lipoxin A4 regulates the adaptive immune response, impacting T cell differentiation and function. [, ]
  • Cellular signaling: Lipoxin A4 interacts with specific G protein-coupled receptors (GPCRs) on target cells, initiating downstream signaling pathways that modulate cellular functions. [, , ]

15-epi-Lipoxin A4

Compound Description: 15-epi-Lipoxin A4 (15-epi-LXA4) is an isomer of Lipoxin A4, formed when aspirin acetylates cyclooxygenase-2. Like Lipoxin A4, it also exhibits anti-inflammatory properties and promotes resolution of inflammation.

Relevance: 15-epi-Lipoxin A4 shares a similar structure and biological activity with Lipoxin A4, acting as an agonist for the Lipoxin A4 receptor. Both are involved in regulating inflammation and promoting its resolution.

16-phenoxy-Lipoxin A4

Compound Description: 16-phenoxy-Lipoxin A4 (16-phenoxy-LXA4) is a stable synthetic analog of Lipoxin A4 designed to resist rapid metabolic degradation. It exhibits potent anti-inflammatory activity, inhibiting neutrophil transmigration and adhesion to endothelial cells.

Relevance: 16-phenoxy-Lipoxin A4 mimics the biological activities of Lipoxin A4 but with enhanced stability, making it valuable for studying Lipoxin A4's therapeutic potential.

15-methyl-Lipoxin A4

Compound Description: 15-methyl-Lipoxin A4 (15-methyl-LXA4) is another stable analog of Lipoxin A4 designed for increased metabolic stability. It exhibits similar bioactivity to Lipoxin A4, acting as a potent monocyte chemoattractant.

Relevance: 15-methyl-Lipoxin A4, similar to 16-phenoxy-LXA4, retains the biological activity of Lipoxin A4 while showing resistance to rapid degradation, highlighting its potential as a tool for further research and therapeutic development.

Leukotriene B4

Compound Description: Leukotriene B4 (LTB4) is a potent chemoattractant for neutrophils, playing a significant role in the inflammatory response. Its actions are often contrasted with the anti-inflammatory properties of Lipoxin A4.

Leukotriene D4

Compound Description: Leukotriene D4 (LTD4) is another potent inflammatory mediator involved in bronchoconstriction and vascular permeability. Studies suggest that Lipoxin A4 might compete with LTD4 for binding to the LTD4 receptor.

Source and Classification

Lipoxin A4 is classified as a lipid mediator derived from arachidonic acid, a polyunsaturated fatty acid found in cell membranes. It is primarily produced in leukocytes through a process known as transcellular biosynthesis, which involves the cooperation of different cell types, particularly platelets and leukocytes. The synthesis of Lipoxin A4 typically begins with the enzymatic conversion of arachidonic acid into leukotriene A4, which is then further modified by lipoxygenases to yield Lipoxin A4. This compound belongs to a broader class of molecules known as lipoxins, which also includes Lipoxin B4, and is characterized by their anti-inflammatory and pro-resolving effects in various biological contexts .

Synthesis Analysis

The synthesis of Lipoxin A4 can occur via two primary pathways:

  1. Enzymatic Synthesis: The most common route involves the action of 5-lipoxygenase and 12/15-lipoxygenase. In this pathway, arachidonic acid undergoes two successive oxygenation reactions, first catalyzed by 5-lipoxygenase to form hydroperoxy-eicosatetraenoic acid, followed by further modification by 12/15-lipoxygenase to yield Lipoxin A4 .
  2. Chemical Synthesis: Various synthetic methods have been developed to produce Lipoxin A4 in vitro. One notable approach involves using iodination methods or chemical-enzymatic synthesis that combines chemical reactions with enzymatic processes to enhance yield and specificity . Recent studies have reported novel synthetic routes that utilize simple starting materials and classical reactions like Wittig olefination, achieving yields of approximately 12-13% for aromatic analogues of Lipoxin A4 .
Molecular Structure Analysis

Lipoxin A4 has a complex molecular structure characterized by multiple hydroxyl groups and a conjugated diene system. Its chemical formula is C20H32O4C_{20}H_{32}O_4, and it features a unique arrangement of double bonds that contributes to its biological activity. The structural features include:

  • Trihydroxytetraene Backbone: The presence of three hydroxyl groups (-OH) at specific positions enhances its reactivity and interaction with biological targets.
  • Conjugated Double Bonds: The arrangement of double bonds facilitates electron delocalization, which is critical for its function as a signaling molecule.

The molecular structure can be represented as follows:

Lipoxin A4  5S 6R 5 hydroxy 6 15 dioxo 7E 9E 11Z 13E eicosatetraenoic acid\text{Lipoxin A4 }\text{ 5S 6R 5 hydroxy 6 15 dioxo 7E 9E 11Z 13E eicosatetraenoic acid}
Chemical Reactions Analysis

Lipoxin A4 participates in several important chemical reactions:

  1. Formation of Metabolites: Lipoxin A4 can be metabolized into various derivatives, such as 15-oxo-Lipoxin A4, through oxidation processes mediated by enzymes like 15-prostaglandin dehydrogenase .
  2. Reactions with Biological Targets: As a signaling molecule, Lipoxin A4 interacts with specific receptors (e.g., FPR2) and modulates various cellular pathways involved in inflammation resolution and apoptosis inhibition .
  3. Electrophilic Reactions: Lipoxin A4 can undergo electrophilic reactions that modify proteins within cells, influencing signaling pathways related to inflammation and apoptosis .
Mechanism of Action

The mechanism of action of Lipoxin A4 includes several key processes:

  • Receptor Activation: Lipoxin A4 binds to specific G-protein-coupled receptors (e.g., FPR2), initiating intracellular signaling cascades that promote anti-inflammatory responses .
  • Modulation of Leukocyte Activity: It enhances phagocytosis and promotes the clearance of apoptotic cells by macrophages, thereby contributing to the resolution phase of inflammation .
  • Inhibition of Apoptosis: Lipoxin A4 has been shown to inhibit apoptotic signaling in macrophages by activating pathways such as PI3K/Akt and ERK/Nrf-2, leading to increased survival rates during inflammatory responses .
Physical and Chemical Properties Analysis

Lipoxin A4 exhibits several notable physical and chemical properties:

Applications

Lipoxin A4 has significant scientific applications:

  • Anti-inflammatory Research: Due to its potent anti-inflammatory properties, Lipoxin A4 is being studied for its potential therapeutic applications in conditions such as asthma, cardiovascular diseases, and neurodegenerative disorders .
  • Biomarker Development: It may serve as a biomarker for inflammatory diseases due to its role in modulating immune responses .
  • Synthetic Analogues: Researchers are developing synthetic analogues of Lipoxin A4 with enhanced stability and potency for use in clinical settings targeting inflammatory diseases .
Introduction to Lipoxin A4

Historical Discovery and Structural Classification of Lipoxins

Lipoxin A4 (LXA4) was first identified in 1984 by Charles Serhan, Mats Hamberg, and Bengt Samuelsson during studies of human leukocyte interactions with exogenous substrates. This discovery revealed a novel class of trihydroxytetraene-containing lipid mediators enzymatically derived from arachidonic acid (C20:4), an ω−6 polyunsaturated fatty acid [3] [7]. The term "lipoxin" (lipoxygenase interaction product) reflects its biosynthetic requirement for transcellular collaboration between two distinct lipoxygenase (LO) pathways [3] [6]. Structurally, LXA4 is defined as 5S,6R,15S-trihydroxy-7E,9E,11Z,13E-eicosatetraenoic acid, characterized by:

  • A conjugated tetraene structure (four double bonds arranged in alternating double/single bonds)
  • Three stereospecific hydroxyl groups at positions C5, C6, and C15
  • An eicosanoid backbone with carboxylate terminus [3] [6]

Two primary biosynthetic routes exist:

  • Epithelial-Leukocyte Pathway: Airway epithelial cells or monocytes generate 15S-hydroperoxyeicosatetraenoic acid (15S-H(p)ETE) via 15-lipoxygenase (15-LO), which neutrophils then convert via 5-LO to LXA4/LXB4 [7].
  • Leukocyte-Platelet Pathway: Neutrophil-derived leukotriene A4 (LTA4) is transformed by platelet 12-lipoxygenase into lipoxins [3] [7].

A third route involves aspirin-triggered epimerization: Acetylated cyclooxygenase-2 (COX-2) in endothelial/epithelial cells produces 15R-HETE, converted by leukocytes to 15-epi-LXA4, which exhibits enhanced metabolic stability [7] [10].

Table 1: Structural and Biosynthetic Features of Lipoxin A4 vs. Lipoxin B4

FeatureLipoxin A4 (LXA4)Lipoxin B4 (LXB4)
IUPAC Name(5S,6R,15S)-Trihydroxy-7E,9E,11Z,13E-eicosatetraenoic acid(5S,14R,15S)-Trihydroxy-6E,8Z,10E,12E-eicosatetraenoic acid
Hydroxyl PositionsC5, C6, C15C5, C14, C15
Biosynthetic PrecursorArachidonic acid via 5-LO/15-LO or 5-LO/12-LOArachidonic acid via 5-LO/15-LO or 5-LO/12-LO
Key Epimers15-epi-LXA4 (aspirin-triggered)15-epi-LXB4 (aspirin-triggered)
Primary Inactivation RouteDehydrogenation to 15-oxo-LXA4 by 15-hydroxyprostaglandin dehydrogenaseOxidation to 5-oxo-LXB4 by 15-hydroxyprostaglandin dehydrogenase

Source: Adapted from [3] [6] [7]

Biological Significance of Lipoxin A4 in Inflammation Resolution

Lipoxin A4 serves as a potent stop signal for acute inflammation, operating at nanomolar concentrations to prevent neutrophil-mediated tissue damage while promoting microbial clearance and tissue repair [1] [4] [7]. Its mechanisms include:

  • Neutrophil Chemotaxis Inhibition: LXA4 blocks neutrophil infiltration into inflamed tissues by antagonizing leukotriene B4 (LTB4)-induced chemotaxis and reducing endothelial adhesion molecule expression [1] [7].
  • Macrophage Efferocytosis Enhancement: LXA4 stimulates non-phlogistic phagocytosis of apoptotic neutrophils and cellular debris by macrophages, a critical step in tissue remodeling [4] [6].
  • Pro-inflammatory Cytokine Suppression: In sepsis models, LXA4 (7 μg/kg, intravenous) reduces plasma TNFα and IL-6 by >50% compared to vehicle controls, while increasing survival rates by 40% in cecal ligation and puncture (CLP) models [1].
  • Bacterial Clearance: Unlike synthetic analogs, natural LXA4 reduces blood bacterial load in polymicrobial sepsis by enhancing macrophage phagocytic capacity [1] [9].

In molecular studies, LXA4 inhibits nuclear factor-kappa B (NF-κB) activation by:

  • Blocking IκB kinase (IKK) phosphorylation
  • Preventing IκBα degradation
  • Reducing nuclear translocation of NF-κB p65 [9]

This suppression downregulates pro-inflammatory genes (e.g., IL8, TNF, COX2) in intestinal epithelial cells and macrophages [9].

Table 2: Key Anti-Inflammatory Mechanisms of Lipoxin A4 in Disease Models

Biological ActionExperimental ModelFunctional Outcome
Neutrophil InhibitionPeritonitis, sepsisReduced neutrophil recruitment and ROS production
Macrophage ReprogrammingZebrafish tailfin injury; murine sepsisIncreased phagocytosis of apoptotic cells (efferocytosis)
Cytokine RegulationLPS-stimulated macrophages↓ TNFα (70%), ↓ IL-6 (65%), ↑ IL-10 (40%)
NF-κB Pathway SuppressionColitis models; intestinal epithelium↓ IKK phosphorylation; blocked p65 nuclear translocation
Bacterial ClearancePolymicrobial sepsis (CLP)80% reduction in bacteremia vs. controls

Source: Data compiled from [1] [4] [9]

Role of Lipoxin A4 in the Specialized Pro-Resolving Mediator (SPM) Family

Lipoxin A4 is the founding member of the specialized pro-resolving mediators (SPMs), a superfamily of lipid mediators that actively orchestrate inflammation resolution without immunosuppression. SPMs are enzymatically derived from essential fatty acids and include resolvins (E- and D-series), protectins, and maresins [6] [10]. Key features distinguishing LXA4 within this family:

  • Biosynthetic Conservation: LXA4 synthesis pathways are evolutionarily conserved from fish to humans, underscoring its fundamental role in host physiology [6] [10].
  • Receptor-Mediated Signaling: LXA4 activates the G-protein-coupled receptor ALX/FPR2 (Formyl Peptide Receptor 2), expressed on neutrophils, macrophages, and epithelial cells. This binding (Kd ≈ 1 nM) triggers calcium flux and inhibits NF-κB, driving resolution-phase cellular responses [7] [9] [10].
  • SPM Class-Switching: During acute inflammation, lipid mediator profiles shift from pro-inflammatory prostaglandins/leukotrienes to SPMs like LXA4. This "class switch" is impaired in chronic diseases (e.g., asthma, cystic fibrosis), creating a resolution deficit [4] [10].
  • Cross-Talk with Other SPMs: LXA4 synergizes with resolvin D1 to enhance macrophage phagocytosis and bacterial killing in E. coli pneumonia, reducing antibiotic requirements by 50–70% [10].

Notably, SPMs are not immunosuppressive; they enhance host defense by:

  • Promoting macrophage uptake of pathogens
  • Accelerating clearance of inflammation sites
  • Stimulating tissue regeneration genes [6] [10]

Table 3: Lipoxin A4 Compared to Other Key Specialized Pro-Resolving Mediators

SPM ClassPrecursor Fatty AcidKey ReceptorsPrimary Cellular Actions
Lipoxins (LXA4)Arachidonic acid (ω−6)ALX/FPR2Neutrophil arrest; macrophage efferocytosis
Resolvin E1Eicosapentaenoic acid (ω−3)ChemR23Intestinal barrier repair; dendritic cell modulation
Resolvin D1Docosahexaenoic acid (ω−3)GPR32, ALX/FPR2Bacterial phagocytosis; neuroinflammation resolution
Protectin D1Docosahexaenoic acid (ω−3)Not fully characterizedAnti-apoptotic; viral inhibition
Maresin 1Docosahexaenoic acid (ω−3)LGR6Tissue regeneration; phagocyte function

Source: Adapted from [6] [10]

Lipoxin A4’s role in the SPM family exemplifies a paradigm shift in immunology: Resolution of inflammation is not a passive process but an active biochemical program with LXA4 as a central conductor. Its therapeutic potential lies in resolving inflammation while preserving host defense—a critical advantage over conventional immunosuppressive agents [4] [7] [10].

Properties

CAS Number

89663-86-5

Product Name

lipoxin A4

IUPAC Name

(5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18+,19-/m0/s1

InChI Key

IXAQOQZEOGMIQS-SSQFXEBMSA-N

SMILES

CCCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O

Synonyms

15-epi-lipoxin A4
15-epi-LXA4
5,6,15-tri-HETE
5,6,15-triHETE
5,6,15-trihydroxy-7,9,11,13-eicosatetraenoic acid
lipoxin A4
LXA4

Canonical SMILES

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.